6''-Malonylastragalin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

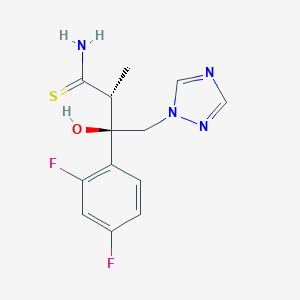

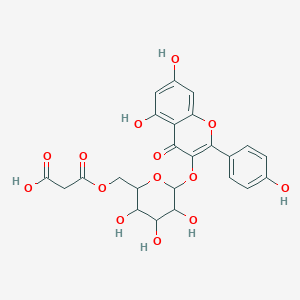

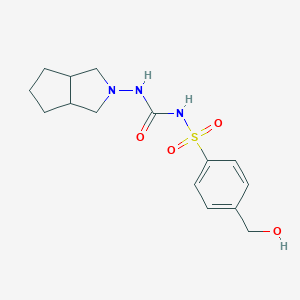

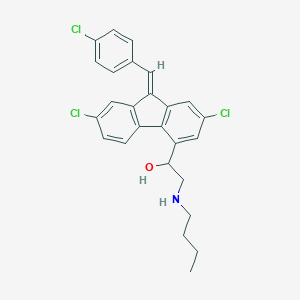

6’'-Malonylastragalin is a 7-hydroxyflavonol . It belongs to the class of organic compounds known as flavonoid-7-o-glycosides, which are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C7-position .

Molecular Structure Analysis

The molecular formula of 6’'-Malonylastragalin is C24H22O14 . Its average mass is 534.424 and its monoisotopic mass is 534.10096 . The InChI string and SMILES notation provide a textual representation of the molecule’s structure .Scientific Research Applications

Neuroprotective Effects in Parkinson's Disease

6'-Malonylastragalin, a component of Astragalus polysaccharides, has shown potential neuroprotective effects. In a study utilizing Caenorhabditis elegans models of Parkinson's disease, it was found that astragalan, an acidic polysaccharide from Astragalus membranaceus, reduced neurotoxicity induced by 6-hydroxydopamine, a neurotoxin associated with parkinsonism. This effect was attributed to the alleviation of oxidative stress and regulation of apoptotic pathways, suggesting a therapeutic potential for Astragalus polysaccharide in neurodegenerative diseases (Li et al., 2016).

Enhancing Intestinal Epithelial Cell Functions

Astragalus polysaccharides have been observed to enhance the functions of intestinal epithelial cells. A study demonstrated that APS significantly increased the migration and proliferation of IEC-6 cells, an in vitro model for intestinal epithelial cells. This effect was mediated through the activation of the ornithine decarboxylase gene, suggesting a potential role for APS in modulating intestinal epithelial wound healing and possibly in treating gastrointestinal disturbances (Zhang et al., 2014).

Potential in Treating Diabetes

Research on Astragalus polysaccharides, which contain components like 6'-Malonylastragalin, has indicated potential benefits in the treatment of diabetes. For instance, APS was shown to improve insulin sensitivity in KKAy mice, a model for type 2 diabetes. This improvement was associated with the modulation of protein kinase B and glucose transporter 4 expressions in skeletal muscle, suggesting APS could be a potential insulin sensitizer for diabetes treatment (Liu et al., 2010).

Immunomodulatory Effects

Astragalus polysaccharides have been shown to exert immunomodulatory effects. A study indicated that APS enhances immune responses and possesses anti-tumor effects, mediated through the TLR4-mediated MyD88-dependent signaling pathway. This finding suggests a role for APS in enhancing the immune system, potentially benefiting patients with immune deficiencies or cancer (Zhou et al., 2017).

Anti-Carcinogenic Potential in Colon Cancer

In studies involving human colon cancer cells and tumor xenografts, Astragalus saponins, which include compounds like 6'-Malonylastragalin, have demonstrated anti-carcinogenic effects. These effects were manifested as inhibition of cell proliferation, induction of apoptosis, and reduction of tumor volume, comparable to conventional chemotherapeutic drugs (Tin et al., 2007).

properties

| { "Design of the Synthesis Pathway": [ "The synthesis pathway of compound '6''-Malonylastragalin' involves the conversion of 'Astragalin' to '6''-Malonylastragalin' through a series of chemical reactions.", "The key step in the synthesis pathway is the malonylation of astragalin, which involves the addition of a malonyl group to the hydroxyl group of astragalin.", "The malonylation reaction is typically carried out using a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP)." ], "Starting Materials": [ "Astragalin", "Malonic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Anhydrous dichloromethane (DCM)", "Anhydrous ethanol", "Anhydrous sodium sulfate (Na2SO4)", "Methanol" ], "Reaction": [ "Step 1: Dissolve astragalin (1.0 g, 4.3 mmol) in anhydrous dichloromethane (DCM) (20 mL) and add DCC (1.5 g, 7.2 mmol) and DMAP (0.1 g, 0.9 mmol). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add malonic acid (1.6 g, 17.2 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding anhydrous ethanol (20 mL) and stir for 30 minutes.", "Step 4: Filter the reaction mixture and wash the solid with anhydrous ethanol (20 mL).", "Step 5: Concentrate the filtrate under reduced pressure and dissolve the residue in methanol (20 mL).", "Step 6: Add anhydrous sodium sulfate (Na2SO4) to the methanol solution and stir for 30 minutes.", "Step 7: Filter the mixture and concentrate the filtrate under reduced pressure.", "Step 8: Purify the crude product by column chromatography using a silica gel column and eluting with a mixture of methanol and DCM (1:9).", "Step 9: Obtain the final product, 6''-Malonylastragalin, as a white solid (0.8 g, 67% yield)." ] } | |

CAS RN |

81149-02-2 |

Molecular Formula |

C24H22O14 |

Molecular Weight |

534.4 g/mol |

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C24H22O14/c25-10-3-1-9(2-4-10)22-23(19(32)17-12(27)5-11(26)6-13(17)36-22)38-24-21(34)20(33)18(31)14(37-24)8-35-16(30)7-15(28)29/h1-6,14,18,20-21,24-27,31,33-34H,7-8H2,(H,28,29)/t14-,18-,20+,21-,24+/m1/s1 |

InChI Key |

XEXCLTHHXIWUHO-UJKBSQBPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

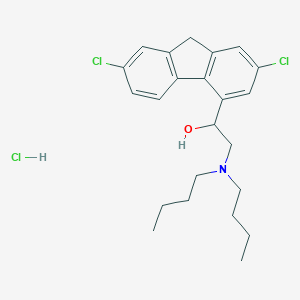

![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)

![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)